molecular formula C21H26N6O3S B2488088 4-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine CAS No. 1172913-75-5

4-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

Cat. No. B2488088
CAS RN: 1172913-75-5
M. Wt: 442.54
InChI Key: GHDHMHRJJXBCAR-UHFFFAOYSA-N
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Description

This compound belongs to a class of molecules that have garnered interest for their potential in various biological activities and chemical properties. Its structure suggests a complex interplay of functional groups that could afford it unique physical and chemical characteristics.

Synthesis Analysis

The synthesis of similar compounds typically involves nucleophilic substitution reactions, where various sulfonyl chlorides react with a base molecule to introduce the sulfonyl group alongside other functional groups (Mallesha et al., 2012). These syntheses are characterized by their efficiency in constructing complex molecules with high specificity and yield.

Molecular Structure Analysis

The molecular structure is often elucidated using spectral studies such as NMR, IR, and mass spectrometry. Crystallographic analysis has revealed that compounds with similar structures crystallize in specific systems, displaying distinct conformational features, such as chair conformations for piperazine rings and distorted tetrahedral geometry around sulfur atoms (Naveen et al., 2015).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including nucleophilic substitutions and cycloadditions, leading to a broad range of derivatives with potential biological activities. Their reactivity is significantly influenced by the nature and position of substituents on the molecule, impacting their utility in further chemical modifications and applications (Oishi et al., 1989).

Scientific Research Applications

Synthesis and Antiproliferative Activity : The compound, 4-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine, has been studied for its antiproliferative effects against various human cancer cell lines. Researchers synthesized a series of derivatives and evaluated their antiproliferative activity using the MTT assay method. Some derivatives demonstrated good activity on all cell lines except one, suggesting potential as anticancer agents (Mallesha et al., 2012).

Anticancer Evaluation of Substituted Compounds : Another study involved the evaluation of the anticancer activity of polyfunctional substituted 1,3-thiazoles, including derivatives with a piperazine substituent. The screening conducted in vitro on 60 cell lines of various cancers revealed that certain compounds with a piperazine substituent demonstrated significant effectiveness against these cancer types (Turov, 2020).

Antimicrobial Agents Synthesis : Research also indicates the synthesis of derivatives of the compound for antimicrobial purposes. A novel series of thiazolidinone derivatives, linked with piperazine, were synthesized and evaluated against a range of bacteria and fungi. The findings suggested these newly synthesized compounds have considerable antimicrobial activity, which could be leveraged in drug development (Patel et al., 2012).

Pharmacologically Active Compounds : In the search for pharmacologically active compounds among 2-Dialkylaminobenzimidazoles, heating of substituted benzimidazole-2-sulfonic acids in the presence of secondary amines led to the synthesis of dialkylaminobenzimidazoles. These compounds were experimentally studied for potential antiarrhythmic, antiaggregation, hemorheological, and other activities, identifying active compounds for further pharmacological development (Zhukovskaya et al., 2017).

properties

IUPAC Name

4-[4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-(2-methylimidazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3S/c1-15-11-16(2)19(12-18(15)30-4)31(28,29)26-9-7-25(8-10-26)20-13-21(24-14-23-20)27-6-5-22-17(27)3/h5-6,11-14H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDHMHRJJXBCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

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